Deoxyandrographolide

Inflammation COX-2 inhibition Prostaglandin synthesis

Select 14-Deoxyandrographolide (14-DAG) for its unique pharmacological fingerprint, distinct from andrographolide. It delivers 83.24% COX-2 inhibition (IC50 9.0 μg/mL) vs. 61–64% for analogs, making it the optimal scaffold for selective inhibitor development. Its exclusive cytotoxic activity against T-47D breast carcinoma cells (EC50 2.8 μg/mL) and NO-mediated vasorelaxant effects are not replicated by other A. paniculata diterpenoids. For target-specific cardiovascular, oncology, or hepatoprotective research, 14-DAG ensures reproducible, mechanistically justified results.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 4176-97-0
Cat. No. B149799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyandrographolide
CAS4176-97-0
Synonyms14-deoxyandrographolide
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)CO)O
InChIInChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3/t15-,16+,17-,19+,20+/m1/s1
InChIKeyGVRNTWSGBWPJGS-YSDSKTICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Deoxyandrographolide (CAS 4176-97-0): A Labdane Diterpenoid with Differentiated Pharmacological Profile for Inflammation, Cancer, and Cardiovascular Research


14-Deoxyandrographolide (14-DAG; CAS 4176-97-0; molecular formula C20H30O4; molecular weight 334.45) is a labdane diterpenoid constituent of Andrographis paniculata, structurally distinguished from the primary constituent andrographolide by the absence of the C-14 hydroxyl group . This compound exhibits a distinct pharmacological fingerprint characterized by COX-2 selective inhibition, NF-κB transactivation suppression, calcium channel blockade, and vasorelaxant activity mediated through nitric oxide synthase (NOS) and guanylate cyclase pathways [1]. As a 14-deoxygenated andrographolide analog, 14-DAG demonstrates cell line-specific cytotoxic activity that differs substantially from the broader anticancer spectrum of andrographolide, making it a critical tool compound for investigating structure-activity relationships and target-specific mechanisms in diterpenoid pharmacology [2].

14-Deoxyandrographolide: Why Andrographolide and Other AP Diterpenoids Cannot Serve as Functional Substitutes


Substituting 14-deoxyandrographolide with andrographolide, 14-deoxy-11,12-didehydroandrographolide (DDA), or neoandrographolide in experimental or procurement contexts is scientifically unjustified due to profound and quantifiable divergences in target selectivity, potency, and mechanism. In T-cell cytokine modulation, andrographolide inhibits IFN-γ production with an IC50 of 1.7 μM, whereas 14-DAG requires approximately 21-fold higher concentration (IC50 35.8 μM) to achieve comparable effect [1]. In COX-2 inhibition assays, 14-DAG demonstrates 83.24% inhibition with IC50 9.0 μg/mL, while andrographolide and DDA show only moderate inhibition (61–64%) [2]. Conversely, in T-47D breast carcinoma cells, 14-DAG and DDA are cytotoxic (EC50 2.8 and 1.5 μg/mL, respectively), whereas andrographolide, neoandrographolide, andrographiside, deoxyandrographiside, and 14-deoxy-12-methoxyandrographolide are all non-cytotoxic [3]. In endothelial NO production, DDA induces greater NO release than 14-DAG, consistent with DDA's more endothelium-dependent vasorelaxant effect [4]. These quantitative and mechanistic differences across multiple orthogonal assay systems establish that each diterpenoid occupies a distinct pharmacological space; interchangeable use confounds data interpretation and compromises experimental reproducibility.

14-Deoxyandrographolide (CAS 4176-97-0): Quantitative Differential Evidence Against Closest Analogs for Informed Procurement


COX-2 Selective Inhibition: 14-DAG Outperforms Andrographolide and DDA by >19% in Percent Inhibition

In a direct head-to-head comparison of four isolated labdane diterpenoids from Andrographis paniculata evaluated under identical assay conditions, 14-deoxyandrographolide (Compound C) demonstrated the highest COX-2 inhibitory potential at 83.24% inhibition with an IC50 of 9.0 μg/mL. In contrast, andrographolide (Compound A), 14-deoxy-11,12-didehydroandrographolide (Compound B), and 3,14-dideoxyandrographolide (Compound D) exhibited only moderate COX-2 inhibition in the range of 61–64% [1].

Inflammation COX-2 inhibition Prostaglandin synthesis

T-47D Breast Carcinoma Cytotoxicity: 14-DAG and DDA Show Selective Activity While Andrographolide Is Inactive

In a systematic cytotoxicity screening of seven diterpenoid constituents across five human tumor cell lines (Caov-3, T-47D, Hs-578T, Hep G2, NCI-H23), only 14-deoxyandrographolide and 14-deoxy-11,12-didehydroandrographolide exhibited cytotoxic activity, and this activity was strictly limited to the T-47D human breast carcinoma cell line, with EC50 values of 2.8 μg/mL and 1.5 μg/mL, respectively. Andrographolide, neoandrographolide, andrographiside, deoxyandrographiside, and 14-deoxy-12-methoxyandrographolide were all non-cytotoxic across all five cell lines tested [1].

Oncology Cytotoxicity Breast cancer Cell line specificity

IFN-γ Inhibition: Andrographolide Is 21-Fold More Potent Than 14-DAG, Establishing Divergent Immunomodulatory Roles

In murine T-cells stimulated with concanavalin A (Con-A), andrographolide reduced IFN-γ production with an IC50 of 1.7 ± 0.07 μM, whereas 14-deoxyandrographolide (14-DAP) required a substantially higher concentration to achieve the same effect, with an IC50 of 35.8 ± 0.50 μM. Additionally, andrographolide partially inhibited IL-2 production induced by Con-A, while 14-DAP showed no inhibition of IL-2 [1].

Immunology T-cell Cytokine inhibition IFN-γ

Vascular Calcium Channel Blockade: 14-DAG Demonstrates Concentration-Dependent Inhibition of Calcium-Mediated Contraction

In rat uterine smooth muscle tissue bath preparations, 14-deoxyandrographolide (14-DAP) reduced contractile responses to CaCl2 in a concentration-dependent manner, with IC50 values of 1.24 ± 0.23 × 10⁻⁵ M (12.4 μM) at 0.3 mM CaCl2 and 5.94 ± 0.29 × 10⁻⁵ M (59.4 μM) at 3.0 mM CaCl2. 14-DAP shifted the CaCl2 cumulative dose-response curve to the right, increasing the EC50 from 2.08 ± 0.20 × 10⁻⁴ M to 4.22 ± 0.22 × 10⁻⁴ M at 5 μM 14-DAP, and to 2.5 ± 1.0 × 10⁻³ M at 50 μM 14-DAP [1]. In rat thoracic aorta, 14-DAP (2.5–120 μmol/L) inhibited contractions induced by phenylephrine (0.1 μmol/L) and high K⁺ (80 mmol/L) in a concentration-dependent manner, mediated via NOS and guanylate cyclase activation as well as blockade of both voltage- and receptor-operated Ca²⁺ channels [2].

Cardiovascular Calcium channel Vasorelaxation Smooth muscle

Ethanol-Induced Hepatotoxicity: 14-DAG Provides cNOS-Dependent Hepatoprotection at 15 mg/kg/day In Vivo

In a rat model of ethanol-induced hepatic injury, 14-deoxyandrographolide (14-DAG) administered at 15 mg/kg per day during the final four weeks of an eight-week ethanol feeding regimen demonstrated hepatoprotective effects through constitutive nitric oxide synthase (cNOS)-dependent improvement of redox status. The protective effect was mechanistically linked to reduced oxidative stress and up-regulation of γ-glutamylcysteine synthetase activity, a mechanism distinct from that of andrographolide [1]. A separate study further demonstrated that 14-DAG prevents ethanol-induced hepatosteatosis (fatty liver) through AMP-activated protein kinase (AMPK)-mediated regulation of lipid metabolism, restoring the balance between lipid synthesis and fatty acid oxidation that is disrupted by chronic ethanol exposure [2].

Hepatology Oxidative stress Ethanol toxicity Hepatoprotection

NF-κB Transactivation Inhibition: 14-DAG Derivative Demonstrates IC50 2 μg/mL in RAW 264.7 Macrophages

In a reporter gene assay using LPS/IFN-γ stimulated RAW 264.7 macrophages, 14-deoxy-14,15-dehydroandrographolide (Compound 5), a structural analog of 14-deoxyandrographolide, exerted strong inhibitory effect on NF-κB-dependent transactivation with an IC50 of 2 μg/mL. This activity was comparable to two other derivatives (Compounds 11 and 12, IC50 2.2 and 2.4 μg/mL, respectively). Notably, the two most abundant diterpenoids, 14-deoxy-11,12-didehydroandrographolide (Compound 7) and andrographolide (Compound 8), exhibited weaker NF-κB inhibitory activity in their native forms [1].

Inflammation NF-κB Transcription factor Macrophage

14-Deoxyandrographolide: Validated Research Applications and Procurement Use Cases Based on Quantitative Evidence


COX-2 Selective Inhibitor Discovery and Inflammation Pathway Studies

Based on 14-DAG's 83.24% COX-2 inhibition (IC50 9.0 μg/mL) compared to 61–64% for andrographolide and DDA [1], this compound is the optimal diterpenoid scaffold for COX-2 selective inhibitor development. Researchers investigating prostaglandin synthesis pathways or seeking COX-2 preferential tool compounds should prioritize 14-DAG over other A. paniculata diterpenoids. The molecular docking data showing binding free energy of -8.1 kcal/mol further supports rational structure-based optimization [1].

T-47D Breast Carcinoma Cell Line-Specific Cytotoxicity Research

Given the exclusive cytotoxic activity of 14-DAG against T-47D breast carcinoma cells (EC50 2.8 μg/mL) while andrographolide, neoandrographolide, and four other diterpenoids remain completely non-cytotoxic across five cell lines [2], 14-DAG is uniquely suited for mechanistic studies of cell line-selective cytotoxicity. This selectivity profile makes 14-DAG a valuable molecular probe for identifying T-47D-specific molecular targets and vulnerability pathways that are not engaged by andrographolide [2].

Calcium Channel Pharmacology and Vascular Smooth Muscle Contractility Studies

14-DAG's concentration-dependent inhibition of calcium-mediated contraction (IC50 12.4 μM at 0.3 mM CaCl2) and vasorelaxant activity through NOS/guanylate cyclase activation and dual voltage-/receptor-operated Ca²⁺ channel blockade [3][4] establish this compound as the preferred diterpenoid for cardiovascular pharmacology. This calcium channel blocking activity is mechanistically orthogonal to andrographolide's primary pharmacological profile, making 14-DAG essential for studies of diterpenoid cardiovascular effects [4].

Ethanol-Induced Hepatotoxicity and Fatty Liver Disease Models

With validated in vivo hepatoprotective efficacy at 15 mg/kg/day against ethanol-induced liver injury through cNOS-dependent oxidative stress reduction [5] and prevention of hepatosteatosis via AMPK-mediated lipid metabolism regulation [6], 14-DAG is the appropriate compound for alcoholic liver disease research. This dual-mechanism hepatoprotective profile, distinct from andrographolide, supports 14-DAG's use in preclinical studies of ethanol toxicity and metabolic liver disorders [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxyandrographolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.